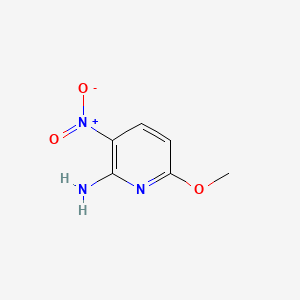

4-Fluoro-7-nitro-1,2-dihydroindazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

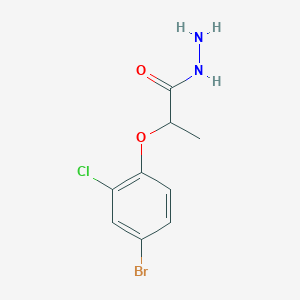

4-Fluoro-7-nitro-1,2-dihydroindazol-3-one is a chemical compound that has been characterized as a fluorogenic labeling reagent for high-speed, online microdialysis-capillary electrophoresis (MD-CE) assays for amino acid neurotransmitters . It is useful for fluorescent labeling of amino acids and amines in HPLC .

Synthesis Analysis

An in-capillary derivatization of amino acids and peptides with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) was developed for their subsequent capillary electrophoretic analysis with laser-induced fluorescence detection . The in-capillary derivatization was achieved in zone-passing mode by introducing successive plugs of sample and NBD-F into a fused silica capillary previously equilibrated with an alkaline borate buffer .Molecular Structure Analysis

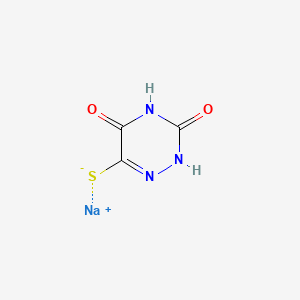

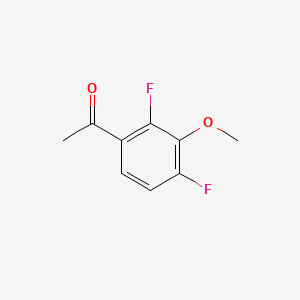

The molecular formula of 4-Fluoro-7-nitro-1,2-dihydroindazol-3-one is C7H5FN2O . It has a molecular weight of 152.126 .Chemical Reactions Analysis

The compound is used in the derivatization of amino acids and peptides for their subsequent capillary electrophoretic analysis . This process involves the introduction of successive plugs of sample and NBD-F into a fused silica capillary .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 369.2±22.0 °C at 760 mmHg . The flash point is 177.1±22.3 °C .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry and Detection Methods

- 4-Fluoro-7-nitro-1,2-dihydroindazol-3-one has been utilized in analytical chemistry, particularly in the high-performance liquid chromatography and sensitive detection of amino acids when derivatized with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (Watanabe & Imai, 1981). This method is efficient for fluorescent labeling, allowing the detection of amino acids at low concentrations.

Biomedical Research and Drug Synthesis

- In the field of drug synthesis and biomedical research, 4-fluoro-7-nitro-1,2-dihydroindazol-3-one has been involved in the synthesis of various antimicrobial and antifungal compounds. A study demonstrated its use in the synthesis of sulfonamides and carbamates with promising antimicrobial activity (Janakiramudu et al., 2017).

Fluorogenic Derivatization and Neurotransmitter Analysis

- This compound has also been evaluated as a fluorogenic derivatization reagent for the analysis of catecholamines and their metabolites, demonstrating potential for quantitative analysis in biological matrices (Zhu, Shaw, & Barrett, 2003). Such applications are crucial in neurochemical research and the study of neurotransmitter dynamics.

Online Microdialysis-Capillary Electrophoresis

- Another significant application is in online microdialysis-capillary electrophoresis for amino acid neurotransmitters, where 4-fluoro-7-nitro-2,1,3-benzoxadiazole acts as a labeling reagent. This method allows for the efficient and sensitive analysis of neurotransmitters in biological samples (Klinker & Bowser, 2007).

Photophysical and Theoretical Studies

- Additionally, it has been used in photophysical and theoretical studies to investigate interactions with metal ions, contributing to the understanding of fluorophore-metal interactions, which is important in the development of fluorescence-based sensors (Das et al., 2012).

Safety And Hazards

The compound is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

4-fluoro-7-nitro-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O3/c8-3-1-2-4(11(13)14)6-5(3)7(12)10-9-6/h1-2H,(H2,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIAUUASJYEPBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])NNC2=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398093 |

Source

|

| Record name | MLS003170646 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-hydroxy-7-nitro 1H-indazole | |

CAS RN |

501650-69-7 |

Source

|

| Record name | MLS003170646 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)